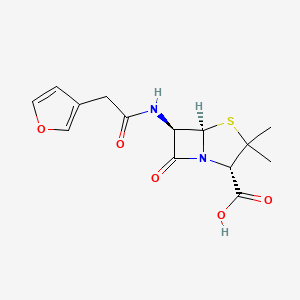![molecular formula C21H17N3O4S B1231549 4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)
4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Cytotoxicity in Cancer Research : This compound has been explored for its potential in cancer research. A study detailed the synthesis and in vitro cytotoxicity of related compounds against various cancer cell lines, demonstrating significant cytotoxic effects, particularly towards human monocytic leukemia cells (Hour et al., 2007).
Polymorphism and Characterization : Research on similar compounds has investigated their polymorphism, which is crucial for understanding their physical and chemical stability. A study described the preparation and characterization of two polymorphs of a related compound, providing insights into its thermal and spectroscopic properties (Yanagi et al., 2000).
Anti-Inflammatory and Analgesic Agents : A study focused on synthesizing novel compounds derived from this class of chemicals for their potential as anti-inflammatory and analgesic agents. These compounds showed promising cyclooxygenase inhibition and analgesic activity (Abu‐Hashem et al., 2020).
Neurological Applications : Research involving a similar compound used it as a molecular imaging probe to study serotonin receptors in the brains of Alzheimer's disease patients. This highlights its potential application in neurological research (Kepe et al., 2006).
Optical Properties in Material Science : The compound and its derivatives have also been studied in the context of material science. A study on a similar compound investigated its novel optical properties and its potential in conducting polymers (Soyleyici et al., 2013).
Antioxidant Activity : Another study focused on the antioxidant properties of a related compound, using X-ray diffraction and DFT calculations for structural analysis (Demir et al., 2015).
Disposition and Metabolism in Human Studies : Research has been conducted on the disposition and metabolism of similar compounds in humans, providing valuable information for their potential therapeutic applications (Renzulli et al., 2011).
Antimicrobial Activities : There is also interest in the antimicrobial properties of related compounds, with studies showing their efficacy against various bacterial and fungal species (Yang et al., 2015).
properties
Molecular Formula |
C21H17N3O4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O4S/c1-28-16-8-4-13(5-9-16)17-12-29-21(22-17)23-20(27)14-2-6-15(7-3-14)24-18(25)10-11-19(24)26/h2-9,12H,10-11H2,1H3,(H,22,23,27) |
InChI Key |
HWWGWTVZDVFSSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1231475.png)
![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)







![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231488.png)